2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester
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Overview
Description
2-((tert-Butoxycarbonyl)amino)ethyl acrylate is a chemical compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the preparation of polymers with pendant amine functionality. The compound features a tert-butoxycarbonyl (BOC) protecting group, which is often used to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl acrylate typically involves the reaction of 2-aminoethyl acrylate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of 2-((tert-Butoxycarbonyl)amino)ethyl acrylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: The compound can be polymerized to form polymers with pendant amine functionality.
Deprotection: The BOC protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Deprotection: TFA in dichloromethane or HCl in methanol are typical reagents for removing the BOC group.
Major Products Formed
Polymerization: Polymers with pendant amine groups.
Deprotection: The free amine derivative of the original compound.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functional polymers and copolymers.
Biology: Employed in the preparation of bioconjugates and drug delivery systems.
Medicine: Utilized in the development of biomedical materials and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl acrylate primarily involves its ability to undergo polymerization and deprotection reactions. The BOC group protects the amine functionality during polymerization, and its removal exposes the amine group for further chemical modifications. The molecular targets and pathways involved include the formation of carbamate intermediates and the stabilization of the resulting carbocation during deprotection .
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)ethyl methacrylate: Similar structure but with a methacrylate group instead of an acrylate group.
2-Aminoethyl methacrylate hydrochloride: Lacks the BOC protecting group and is used for different applications.
Uniqueness
2-((tert-Butoxycarbonyl)amino)ethyl acrylate is unique due to its combination of the BOC protecting group and the acrylate functionality, making it versatile for various synthetic applications. Its ability to form polymers with pendant amine groups and undergo deprotection reactions adds to its distinctiveness .
Properties
CAS No. |
159949-94-7 |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl prop-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-5-8(12)14-7-6-11-9(13)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13) |
InChI Key |
BCDGNKDNRWGUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(=O)C=C |
Origin of Product |
United States |
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